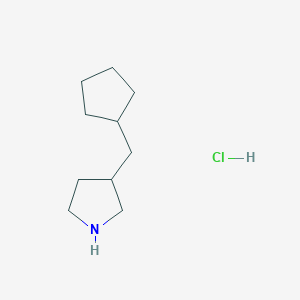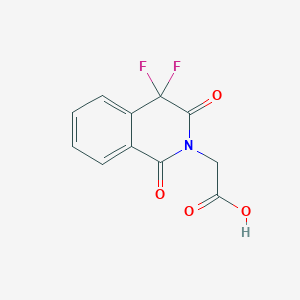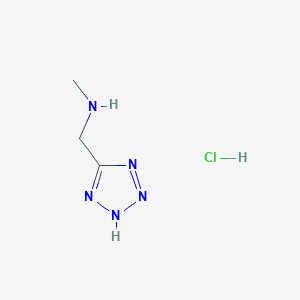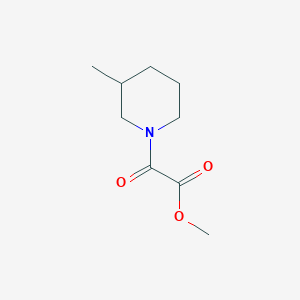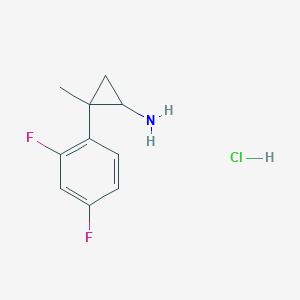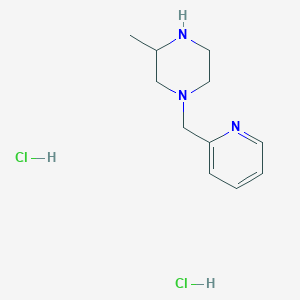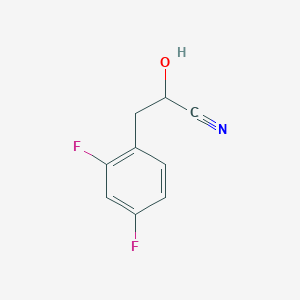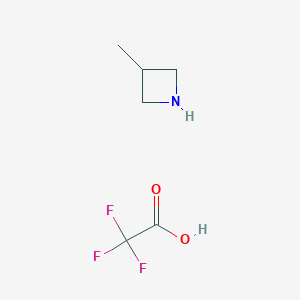![molecular formula C12H10F3N3O B1430725 2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde CAS No. 1803580-85-9](/img/structure/B1430725.png)
2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde
Overview
Description
“2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that compounds containing pyrimidine and pyrrole moieties are known to exhibit a broad range of chemical and biological properties2.
Synthesis Analysis
The synthesis of similar compounds often involves various chemical reactions. For instance, the synthesis of imidazole, a related compound, has been made by glyoxal and ammonia2. However, the specific synthesis process for “2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde” is not readily available in the retrieved data.Molecular Structure Analysis
The molecular structure of “2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde” is not explicitly mentioned in the retrieved data. However, compounds with pyrimidine and pyrrole moieties are known to have specific structural characteristics. For example, imidazole, a five-membered heterocyclic moiety, possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds2.Chemical Reactions Analysis
The specific chemical reactions involving “2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde” are not detailed in the retrieved data. However, related compounds, such as diazines, are known to exhibit a wide range of pharmacological applications3.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde” are not detailed in the retrieved data. However, related compounds, such as imidazole, are known to be white or colorless solids that are highly soluble in water and other polar solvents2.Scientific Research Applications
-
- Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years .
- The trifluoromethyl (TFM, -CF3) group is a common feature in these drugs .
- The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
-
- Trifluoromethylpyridine (TFMP) and its intermediates are key structural ingredients for the development of many agrochemical compounds .
- TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .
- 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .
-
Antiviral and Anti-HIV Applications
- Indole derivatives, which share a similar structure to the compound , have shown various biological activities, including antiviral and anti-HIV properties .
- For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- These compounds showed inhibitory activity against influenza A .
-
Antiviral and Anti-HIV Applications
- Indole derivatives, which share a similar structure to the compound , have shown various biological activities, including antiviral and anti-HIV properties .
- For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- These compounds showed inhibitory activity against influenza A .
Safety And Hazards
The safety and hazards associated with “2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde” are not specified in the retrieved data.
Future Directions
The future directions for “2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde” are not specified in the retrieved data. However, compounds containing pyrimidine and pyrrole moieties are of substantial interest for organic, medicinal, and biological chemists due to their diverse chemical structures and broad range of chemical and biological properties2.
properties
IUPAC Name |
2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c1-7-5-9(6-19)8(2)18(7)11-16-4-3-10(17-11)12(13,14)15/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQQPVPEVWITRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NC=CC(=N2)C(F)(F)F)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



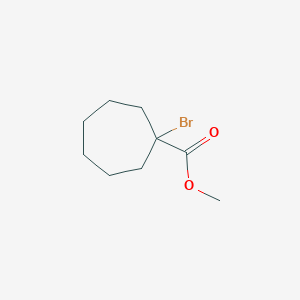
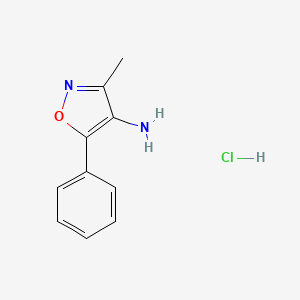
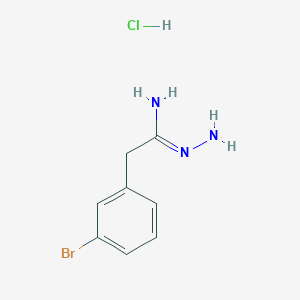
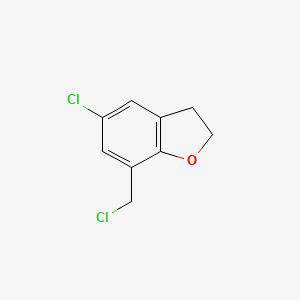
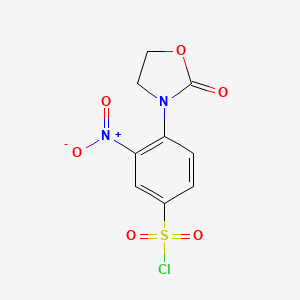
![3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride](/img/structure/B1430655.png)
